molecular formula C10H15N3 B3050548 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- CAS No. 26850-19-1

1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-

Cat. No. B3050548
CAS RN: 26850-19-1
M. Wt: 177.25 g/mol
InChI Key: LQWORMBJVVYZDT-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' is a chemical compound with the molecular formula C12H16N4. It is also known as Pyridoxal Isonicotinoyl Hydrazone (PIH) and has been the subject of scientific research due to its potential as a chelating agent and its ability to bind with metal ions.

Mechanism of Action

1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' works by binding with metal ions in the body, particularly iron and copper. This prevents the metal ions from causing oxidative damage to cells and tissues, which can lead to various diseases. It also inhibits the growth of cancer cells by binding with metal ions that are essential for their growth.
Biochemical and Physiological Effects:
Studies have shown that 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' can reduce the levels of iron and copper in the body, which can help prevent oxidative damage and reduce the risk of diseases related to metal toxicity. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' in lab experiments is its ability to bind with metal ions, which can help researchers study the effects of metal ions on cells and tissues. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with.

Future Directions

There are several future directions for research on 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-'. One area of interest is its potential use in treating iron overload disorders and other diseases related to metal toxicity. Another area of research is its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further studies are needed to understand its mechanism of action and potential side effects.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' has been studied for its potential as a chelating agent, which means it can bind with metal ions in the body and remove them. This has led to research on its use in treating diseases related to metal toxicity, such as iron overload disorders like thalassemia and hemochromatosis. It has also been studied for its potential in cancer treatment, as it can inhibit the growth of cancer cells by binding with metal ions that are essential for their growth.

properties

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylideneamino)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWORMBJVVYZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN=CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476550
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26850-19-1
Record name N1,N1-Dimethyl-N2-(2-pyridinylmethylene)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26850-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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